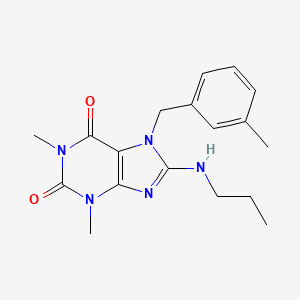![molecular formula C18H17N3O B5538080 N-[4-(dimethylamino)-1-naphthyl]isonicotinamide](/img/structure/B5538080.png)
N-[4-(dimethylamino)-1-naphthyl]isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[4-(Dimethylamino)-1-naphthyl]isonicotinamide and related compounds involves the reaction of naphthalene derivatives with various amines and acids. A systematic study on homological dialkylated naphthalene diimides, which share structural features with the compound , shows the correlation between molecular structure and electronic properties, highlighting the synthesis of N-alkylated naphthalene diimides for organic electronics applications (Chlebosz et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[4-(Dimethylamino)-1-naphthyl]isonicotinamide, such as naphthalimides, influences their interaction with DNA and other biological macromolecules. This interaction is key to their bioactivity, including anticancer properties, as highlighted by studies on naphthalimide derivatives (Tandon et al., 2017).
Chemical Reactions and Properties
Research on 1,2-naphthoquinone-4-sulfonic acid salts, which are structurally related to N-[4-(Dimethylamino)-1-naphthyl]isonicotinamide, showcases their utility in organic synthesis and as analytical derivatization reagents, further reflecting on the chemical reactivity and properties of naphthyl-based compounds (Ribeiro et al., 2022).
Applications De Recherche Scientifique
Alzheimer's Disease Research
Naphthalene derivatives have been utilized in the study of Alzheimer's disease. One study used a hydrophobic radiofluorinated derivative of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile in conjunction with positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This non-invasive technique is expected to facilitate the diagnostic assessment of Alzheimer's and assist in monitoring responses during experimental treatments (Shoghi-Jadid et al., 2002).
Chemical Synthesis and Structure
Research into the syntheses and structure-dependence of basicities of isomeric tetrakis(dimethylamino)naphthalenes has been conducted. The study found that the basicities of these isomers are strongly dependent on the mutual orientations of the dimethylamino substituents, with certain isomers acting as strong "proton sponges" (Staab et al., 2000).
Fluorescence Imaging
Naphthalene-based probes have been developed for high-resolution fluorescence imaging of zinc ions in HeLa cells and Arabidopsis, demonstrating the use of these compounds in biological imaging and metal ion detection (Lee et al., 2015).
Sensing of Saccharides
Naphthalene-based fluorescent boronic acid isomers have been synthesized for the ratiometric and off-on sensing of saccharides at physiological pH, highlighting the application of naphthalene derivatives in the development of chemical sensors (Gao et al., 2005).
Tautomerism Studies
The tautomeric reactions involving proton transfer in 1-(arylazo)-2-naphthols and their derivatives have been explored, contributing to our understanding of molecular structure and reactivity (Olivieri et al., 1989).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(dimethylamino)naphthalen-1-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-21(2)17-8-7-16(14-5-3-4-6-15(14)17)20-18(22)13-9-11-19-12-10-13/h3-12H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKXNGFCVBYUAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Dimethylamino-naphthalen-1-yl)-isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5538041.png)
![N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)-2-furohydrazide](/img/structure/B5538043.png)
![4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5538062.png)
![8-methoxy-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B5538069.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5538073.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide](/img/structure/B5538084.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5538096.png)
![2-(2-iodo-4-methoxyphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5538105.png)